REACTION_CXSMILES
|
[Mg].Cl[CH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.CI.II.CON(C)[C:16]([CH:18]1[O:23][CH2:22][CH2:21][N:20]([CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH2:19]1)=[O:17].C(O)(=O)C.[NH4+].[Cl-].O>C1COCC1>[C:25]1([CH2:24][N:20]2[CH2:21][CH2:22][O:23][CH:18]([C:16]([CH:3]3[CH2:8][CH2:7][O:6][CH2:5][CH2:4]3)=[O:17])[CH2:19]2)[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:6.7.8|
|
Name
|
|
Quantity
|
54.47 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
12.28 mL
|
Type
|
reactant
|
Smiles
|
ClC1CCOCC1
|
Name
|
|
Quantity
|
242.5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
233.22 mL
|
Type
|
reactant
|
Smiles
|
ClC1CCOCC1
|
Name
|
|
Quantity
|
890 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1CN(CCO1)CC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
2777 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
NH4Cl H2O
|
Quantity
|
2590 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is slowly added over 135 mins
|
Duration
|
135 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated up for 30 additional minutes
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to 0° C
|
Type
|
ADDITION
|
Details
|
is added over 180 mins between 0-4° C.
|
Duration
|
180 min
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 60 mins
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
the temperature below 9° C
|
Type
|
WASH
|
Details
|
The organic layer is washed with a 60/40
|
Type
|
CUSTOM
|
Details
|
v/v:saturated NH4Cl/H2O mixture (500 mL) and, after separation, toluene (1800 mL) and water (1800 mL)
|
Type
|
ADDITION
|
Details
|
is added to the organic solution
|
Type
|
EXTRACTION
|
Details
|
Then after extraction, water (1100 mL)
|
Type
|
ADDITION
|
Details
|
is added to the toluene mixture which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CN1CC(OCC1)C(=O)C1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400.8 g | |
YIELD: PERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |